3,4,6-Tri-O-acetyl-L-glucal
Description
Significance of Glycals as Versatile Chiral Synthons in Organic Synthesis
Glycals are a class of carbohydrate derivatives characterized by a double bond between the first and second carbon atoms (C1 and C2) of their cyclic enol ether structure. wikipedia.orgnumberanalytics.com The term "glycal" was first coined by Emil Fischer and Karl Zach in 1913 upon their synthesis of D-glucal from D-glucose. wikipedia.orgresearchgate.netnih.gov These unsaturated sugars are powerful and flexible building blocks, known as chiral synthons, in modern organic synthesis. researchgate.netnih.gov Their importance stems from their inherent chirality, a feature derived from their parent monosaccharides, which they introduce into new, more complex molecules. researchgate.netnih.gov This makes them invaluable starting materials for the stereocontrolled synthesis of optically pure compounds, including natural products and other biologically significant molecules. researchgate.netindexcopernicus.com
The synthetic versatility of glycals is rooted in the reactivity of their endocyclic double bond, which is conjugated with the ring oxygen. researchgate.net This feature allows for a wide array of chemical transformations. researchgate.net Glycals can undergo functionalization at multiple positions, including C1, C2, and C3, making them ideal substrates for creating diverse molecular frameworks. researchgate.netresearchgate.net Key reactions include electrophilic additions, cycloadditions, epoxidations, and rearrangements, which enable the synthesis of complex carbohydrates, C-glycosides, and various glycoconjugates. numberanalytics.comnumberanalytics.comacs.org The Ferrier rearrangement, for instance, is a notable reaction of glycals that transforms them into 2,3-unsaturated glycosyl derivatives, providing access to rare sugars and valuable synthetic intermediates. wikipedia.orgnih.govacs.org Due to their reactivity and chiral nature, glycals are considered indispensable starting materials for diversity-oriented synthesis (DOS), a strategy aimed at producing libraries of structurally diverse compounds. researchgate.net
Overview of 3,4,6-Tri-O-acetyl-Glucal as a Prominent Glycal Derivative
Among the various glycal derivatives, 3,4,6-tri-O-acetyl-glucal is one of the most extensively utilized building blocks in carbohydrate chemistry. researchgate.net It is the acetyl-protected form of glucal, derived from glucose. biosynth.com The acetyl groups at positions C3, C4, and C6 serve as protecting groups, influencing the molecule's stability and reactivity while allowing for selective chemical manipulations. numberanalytics.com This compound acts as a versatile precursor for a wide range of synthetic applications. usp.br
The presence of the double bond allows for numerous transformations. For example, it can undergo electrophilic addition to introduce functional groups like halogens or epoxides. biosynth.comchemsynlab.com It is also a key substrate for the Ferrier rearrangement, which, in the presence of an alcohol and a Lewis acid, yields 2,3-unsaturated glycosides. biosynth.comchemsynlab.com Furthermore, 3,4,6-tri-O-acetyl-glucal is a foundational material for synthesizing oligosaccharides, C-glycosides, branched-chain sugars, and complex natural products. researchgate.netmedchemexpress.com Its utility has been demonstrated in the total synthesis of molecules like spliceostatin A derivatives and cryptopyranmoscatone B1. caymanchem.comresearchgate.net
Enantiomeric Considerations: Focus on 3,4,6-Tri-O-acetyl-D-Glucal in Academic Literature and Analogous Principles for L-Enantiomer
In the vast body of scientific literature, the D-enantiomer, 3,4,6-tri-O-acetyl-D-glucal, is far more prevalent than its L-counterpart. researchgate.netusp.brcaymanchem.com This is because most naturally occurring monosaccharides, including glucose, exist in the D-configuration. chemistrysteps.commasterorganicchemistry.comlibretexts.org Consequently, D-glucose is the readily available and cost-effective starting material for synthesizing D-glucal and its derivatives. researchgate.netusp.br
The fundamental principles of reactivity and stereochemistry observed for 3,4,6-tri-O-acetyl-D-glucal are directly analogous to its mirror image, 3,4,6-tri-O-acetyl-L-glucal. chemistrysteps.comlibretexts.org Enantiomers, by definition, have identical physical properties (like melting point and molecular weight) but opposite optical rotations. chemistrysteps.com Their chemical reactivity is identical when reacting with non-chiral reagents. Therefore, the rich chemistry developed for the D-form—including glycosylation reactions, additions, and rearrangements—can be applied to the L-form to create enantiomeric products. numberanalytics.comnumberanalytics.com The synthesis of L-sugars and their derivatives, while less common, is of significant interest as it provides access to unnatural glycostructures for various biochemical and pharmaceutical studies. usp.br L-glucose, and by extension this compound, can be prepared synthetically, allowing for the creation of L-series carbohydrate-based molecules. chemistrysteps.com
Table 1: Physicochemical Properties of 3,4,6-Tri-O-acetyl-glucal Enantiomers
| Property | 3,4,6-Tri-O-acetyl-D-glucal | This compound |
|---|---|---|
| CAS Number | 2873-29-2 biosynth.com | 63640-41-5 biosynth.com |
| Molecular Formula | C₁₂H₁₆O₇ biosynth.com | C₁₂H₁₆O₇ biosynth.com |
| Molecular Weight | 272.25 g/mol biosynth.com | 272.25 g/mol biosynth.com |
| Appearance | White crystals or powder thermofisher.com | Not specified, expected to be similar to D-form |
| Melting Point | 51-58 °C thermofisher.com | Not specified, expected to be identical to D-form |
| Optical Rotation | -24±2° (c=1 in chloroform) thermofisher.com | Not specified, expected to be equal and opposite to D-form |
| Solubility | Soluble in chloroform (B151607) and ethanol; Insoluble in water chemicalbook.com | Not specified, expected to be identical to D-form |
Table 2: Selected Reactions and Applications of 3,4,6-Tri-O-acetyl-D-glucal
| Reaction / Application | Description | Key Reagents / Conditions | Reference |
|---|---|---|---|
| Ferrier Rearrangement | Conversion into 2,3-unsaturated glycosides. acs.org | Alcohols, Lewis acids (e.g., perfluorophenylboronic acid). beilstein-journals.org | acs.orgbeilstein-journals.org |
| Azidonitration | Synthesis of 2-amino sugars via addition across the double bond. | Cerium(IV) ammonium (B1175870) nitrate, sodium azide (B81097). | mdpi.com |
| Halogenation | Electrophilic addition of halogens to form 1,2-dihalo derivatives. | Chlorine (Cl₂) or Bromine (Br₂) in an inert solvent. | mdpi.com |
| C-Glycoside Synthesis | Formation of a carbon-carbon bond at the anomeric center. | Malonyl radicals generated from malonates and CAN or Mn(OAc)₃. acs.org | acs.orgbeilstein-journals.org |
| Oligosaccharide Synthesis | Acts as a glycosyl donor to build complex carbohydrate chains. | Used as a building block in both solution and solid-phase synthesis. medchemexpress.comchemicalbook.com | medchemexpress.comchemicalbook.com |
| Natural Product Synthesis | Serves as a chiral starting material for complex target molecules. | Used in the synthesis of spliceostatin A and thailanstatin A derivatives. caymanchem.com | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-SDDRHHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies of 3,4,6 Tri O Acetyl D Glucal
Preparative Routes to 3,4,6-Tri-O-acetyl-D-Glucal
The synthesis of 3,4,6-tri-O-acetyl-D-glucal, a versatile intermediate in carbohydrate chemistry, has been a subject of study for over a century. wikipedia.org This section explores both the historical and modern methods for its preparation.
Conventional Synthetic Strategies
Historically, 3,4,6-tri-O-acetyl-D-glucal was first synthesized by Emil Fischer in 1913. wikipedia.org The conventional approach involves the reduction of acetobromoglucose. Fischer's original method utilized zinc in acetic acid, which yielded the desired product. wikipedia.org
A more contemporary conventional method employs chromium(II) salts of edetic acid in a two-phase system of water and diethyl ether. wikipedia.org This updated procedure results in a higher yield compared to the original Fischer synthesis. wikipedia.org
| Reagent | Solvent System | Reported Yield |
| Zinc | Acetic Acid | 83% wikipedia.org |
| Chromium(II) salts of Edetic Acid | Water/Diethyl ether | Higher than 83% wikipedia.org |
Advanced Approaches: Zinc Nanoparticle-Mediated Glycal Synthesis
While specific research on the direct synthesis of 3,4,6-tri-O-acetyl-D-glucal using zinc nanoparticles is not extensively detailed in the provided search results, the broader context of nanoparticle-mediated synthesis offers insights into potential advanced approaches. Green synthesis methods, utilizing plant extracts as reducing and capping agents for the formation of zinc oxide nanoparticles (ZnO NPs), have gained significant attention for their eco-friendly and efficient nature. nih.govnih.govresearchgate.net
These methods typically involve the reaction of a zinc precursor, such as zinc nitrate, with a plant extract. nih.gov The phytochemicals present in the extract, including polyphenols, flavonoids, and tannins, facilitate the reduction of zinc ions and stabilize the resulting nanoparticles. nih.govnih.gov The formation of nanoparticles is often indicated by a color change and confirmed through UV-vis spectroscopy. nih.govnih.gov
| Plant Extract Source | Zinc Precursor | Key Phytochemicals Involved |
| Alnus nepalensis D. Don | Zinc Nitrate | Phenolics, Flavonoids nih.gov |
| General Plant-Based Methods | Metal Precursors | Polyphenols, Flavonoids, Tannins nih.gov |
Although not a direct synthesis of the target compound, this nanotechnology approach could be explored for the reduction step in glycal synthesis, potentially offering a more sustainable and efficient alternative to traditional reducing agents.
Regioselective Functionalization and Protecting Group Strategies
The strategic manipulation of protecting groups on 3,4,6-tri-O-acetyl-D-glucal is crucial for its use in the synthesis of more complex carbohydrate structures. This allows for selective reactions at specific hydroxyl positions.
Selective Protection and Deprotection for Differential Reactivity
The differential reactivity of the hydroxyl groups in D-glucal allows for selective protection and deprotection, enabling a wide range of chemical transformations.
Selective Deprotection:
A common initial step is the deacetylation of 3,4,6-tri-O-acetyl-D-glucal to D-glucal. This is typically achieved using a catalytic amount of sodium methoxide (B1231860) in methanol. rroij.com
Selective Protection:
Following deacetylation, the hydroxyl groups of D-glucal can be selectively protected. For instance, benzylation of the unprotected D-glucal can be carried out to yield 3,4,6-tri-O-benzyl-D-glucal. rroij.com
| Reaction | Reagents | Product |
| Deacetylation | Sodium methoxide, Methanol | D-Glucal rroij.com |
| Benzylation | Benzyl (B1604629) bromide, Sodium hydride | 3,4,6-Tri-O-benzyl-D-glucal rroij.com |
These selectively protected intermediates are valuable for further functionalization. For example, 3,4,6-tri-O-benzyl-D-glucal can be used in the synthesis of 2-iodo-D-glucal derivatives through reactions with N-iodosuccinimide and silver nitrate. rroij.com
The ability to selectively protect and deprotect the hydroxyl groups of D-glucal derivatives is a cornerstone of modern carbohydrate synthesis, allowing for the construction of complex oligosaccharides and glycoconjugates.
Reactivity Profiles and Mechanistic Investigations of 3,4,6 Tri O Acetyl D Glucal
Ferrier Rearrangement Chemistry
The Ferrier rearrangement is a powerful and widely utilized reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This reaction involves the rearrangement of a glycal, such as 3,4,6-tri-O-acetyl-D-glucal, in the presence of a nucleophile and a Lewis acid catalyst, to yield an allylic glycoside.
The O-glycosylation of 3,4,6-tri-O-acetyl-D-glucal through the Ferrier rearrangement provides an efficient route to 2,3-unsaturated O-glycosides. researchgate.net This reaction typically involves treating the glycal with an alcohol in the presence of a Lewis acid. A variety of alcohols, including primary, secondary, tertiary, allylic, and propargylic alcohols, can be used as nucleophiles in this transformation. researchgate.net The reaction generally proceeds under mild conditions and often results in high yields of the desired O-glycoside. researchgate.net
The stereoselectivity of the Ferrier rearrangement is a crucial aspect, with the formation of the α-anomer often being predominant. iosrjournals.orgresearchgate.net This preference for the α-anomer is attributed to the thermodynamic anomeric effect. iosrjournals.org However, the stereochemical outcome can be influenced by various factors, including the nature of the catalyst, solvent, and the protecting groups on the glycal.
A study utilizing bromodimethylsulfonium bromide (BDMS) as a catalyst for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various alcohols demonstrated good to excellent yields of the corresponding 2,3-unsaturated O-glycosides. The reaction times were relatively short, and the process was characterized by its mild conditions. researchgate.net
| Nucleophile (Alcohol) | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | α:β Ratio |
| Benzyl (B1604629) alcohol | BDMS (10 mol%) | Dichloromethane (B109758) | Room Temp. | 0.5 | 92 | 85:15 |
| 2-Phenylethanol | BDMS (10 mol%) | Dichloromethane | Room Temp. | 0.75 | 90 | 82:18 |
| 3-Phenylpropanol | BDMS (10 mol%) | Dichloromethane | Room Temp. | 1 | 85 | 80:20 |
| Allyl alcohol | BDMS (10 mol%) | Dichloromethane | Room Temp. | 0.5 | 95 | 88:12 |
| Propargyl alcohol | BDMS (10 mol%) | Dichloromethane | Room Temp. | 0.75 | 93 | 86:14 |
| Data compiled from a study on BDMS catalyzed Ferrier rearrangement. researchgate.net |
While O-glycosylation is a common application of the Ferrier rearrangement, the reaction can also be employed for the formation of C-glycosides. This is achieved by using carbon-based nucleophiles instead of alcohols. The scope of C-nucleophiles includes silyl (B83357) enol ethers, allylsilanes, and other organosilicon reagents.
The stereoselectivity of the C-glycosylation via the Ferrier rearrangement is also a significant consideration. As with O-glycosylation, the α-anomer is often the major product. However, the stereochemical outcome can be influenced by the choice of Lewis acid catalyst and the specific C-nucleophile employed. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with 1-naphtol mediated by Zn(OTf)₂ has been reported to yield a mixture of α and β C-glycosyl derivatives. rsc.org
The development of catalytic systems that allow for high stereocontrol in C-glycosylation reactions remains an active area of research. The ability to selectively synthesize either the α or β anomer is of great importance for the synthesis of complex carbohydrates and glycoconjugates.
A wide array of catalysts has been developed to promote the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal. Lewis acids are the most common class of catalysts used for this transformation. Examples of effective Lewis acid catalysts include:
Boron trifluoride etherate (BF₃·OEt₂) : This was one of the first Lewis acids used for the Ferrier rearrangement. iosrjournals.orgresearchgate.net
Metal Triflates : Lanthanide triflates such as Yb(OTf)₃, Gd(OTf)₃, and Sc(OTf)₃ are highly effective catalysts. rsc.org Other metal triflates like Cu(OTf)₂ and Zn(OTf)₂ have also been successfully employed. rsc.org
Indium(III) chloride (InCl₃) : Anhydrous InCl₃ has been shown to be an efficient catalyst for the Ferrier glycosylation. nih.gov
Aluminum triflate (Al(OTf)₃) : This catalyst has demonstrated temperature-dependent selectivity, yielding Ferrier rearrangement products at 0°C and 2-deoxy glycosides at 60°C. nih.gov
In addition to traditional Lewis acids, other catalytic systems have been explored:
Bromodimethylsulfonium bromide (BDMS) : This reagent has been used as a pre-catalyst for the efficient synthesis of 2,3-unsaturated O-glycosides. researchgate.net
3,5-Dinitrobenzoic acid : This organocatalyst has been successfully used to promote the Ferrier rearrangement of tri-O-acetyl-D-glycals. iosrjournals.org
The choice of catalyst can significantly impact the reaction's efficiency, stereoselectivity, and substrate scope. Research continues to focus on the development of milder, more efficient, and highly stereoselective catalysts for the Ferrier rearrangement.
| Catalyst | Nucleophile | Solvent | Temperature | Outcome |
| Y(OTf)₃ | Various phenols | Dichloromethane | Room Temp. | Good yields, exclusive α-selectivity in most cases. rsc.org |
| Al(OTf)₃ | Alcohols | Dichloromethane | 0 °C | Ferrier rearrangement product (2,3-unsaturated-O-glycoside). nih.gov |
| Al(OTf)₃ | Alcohols | Dichloromethane | 60 °C | 2-deoxy-1-O-glycoside. nih.gov |
| InCl₃ | Various nucleophiles | Acetonitrile (B52724) | Not specified | O-glycoside initially, converting to C-glycoside over longer reaction times. nih.gov |
| 3,5-Dinitrobenzoic acid | Alcohols, Thiols | Acetonitrile | 80 °C | High yields of α-2,3-unsaturated glycopyranosides. iosrjournals.org |
| A comparative look at different catalytic systems. |
The mechanism of the Ferrier rearrangement is understood to proceed through a key allylic oxocarbenium ion intermediate. rsc.org The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the C3-acetate group of 3,4,6-tri-O-acetyl-D-glucal. This is followed by the departure of the acetate (B1210297) group, leading to the formation of a resonance-stabilized allylic oxocarbenium ion.
Two primary pathways for the formation of this intermediate have been considered. One pathway involves the direct departure of the 3-OAc group. nih.gov An alternative pathway proposes anchimeric assistance from the neighboring 4-OAc group, leading to the formation of a dioxolenium ion intermediate which then opens to form the oxocarbenium ion. nih.gov The nucleophile then attacks the anomeric carbon (C1) of this intermediate, typically from the α-face, to yield the 2,3-unsaturated glycoside. rsc.org The preference for α-attack is often explained by the thermodynamic anomeric effect.
The stability and reactivity of the oxocarbenium ion intermediate are influenced by the stereochemistry and protecting groups of the starting glycal. For instance, it has been suggested that the acetylated glucal undergoes the Ferrier rearrangement more readily than the acetylated galactal due to the occurrence of anchimeric assistance. nih.govacs.org
Electrophilic Addition Reactions
The double bond in 3,4,6-tri-O-acetyl-D-glucal is susceptible to electrophilic addition reactions, providing a route to a variety of functionalized carbohydrate derivatives.
The reaction of 3,4,6-tri-O-acetyl-D-glucal with halogenating agents leads to the formation of 2-deoxy-2-haloglycosyl derivatives. These reactions typically proceed via a halonium ion intermediate, which is then opened by a nucleophile. The stereochemical outcome of these additions is often highly dependent on the reaction conditions and the specific halogenating agent used.
Azidonitration of 3,4,6-tri-O-acetyl-D-glucal involves the addition of an azide (B81097) group and a nitro group across the double bond. This reaction provides a pathway to 2-azido-2-deoxyglycosyl nitrates, which are valuable intermediates for the synthesis of 2-amino-2-deoxy sugars.
Hydroformylation Reactions
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. wikipedia.org In the context of 3,4,6-Tri-O-acetyl-D-glucal, this reaction targets the endocyclic double bond to introduce an aldehyde functionality, paving the way for novel carbohydrate derivatives. The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. The process allows for the synthesis of branched-chain sugars, which are crucial components of many natural products. The regioselectivity of the hydroformylation of glycals can be influenced by the catalyst, ligands, and reaction conditions, leading to the formation of either C-2 or C-1 formylated products.
Nucleophilic Addition and Substitution Reactions
The electron-rich double bond of 3,4,6-Tri-O-acetyl-D-glucal is susceptible to attack by a wide range of nucleophiles, often activated by Lewis acids. These reactions are fundamental to the functionalization of the glucal scaffold.
Lewis Acid-Mediated Carbon-Carbon Bond Formation (e.g., Allyl Silanes, Enol Ethers, Organozinc Reagents)
Lewis acids play a pivotal role in activating the glucal system towards nucleophilic attack, primarily through the Ferrier rearrangement. biosynth.com This reaction involves the formation of a key oxocarbenium ion intermediate, which is then intercepted by a nucleophile. usp.br A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂), have been employed to facilitate these transformations. usp.br
Allyl silanes and enol ethers serve as effective carbon nucleophiles in these reactions. For instance, glycals react smoothly with allyltrimethylsilane (B147118) in the presence of a catalytic amount of indium tribromide to yield 2,3-unsaturated allyl glycosides with high α-selectivity. researchgate.net
Organozinc reagents are powerful tools for C-C bond formation. sigmaaldrich.com While often used in palladium-catalyzed cross-coupling reactions (Negishi coupling), they can also participate in addition reactions. wikipedia.org The direct insertion of activated zinc metal into organic halides generates organozinc reagents that can react with electrophilic partners. nih.gov In the context of glucals, these reagents, often prepared in situ, can add to the oxocarbenium ion generated by Lewis acid activation, providing a route to C-glycosides with novel carbon skeletons. wikipedia.org
Regio- and Stereoselective Nucleophilic Attack at C-1 and C-3
The regioselectivity of nucleophilic attack on the glucal ring is a critical aspect of its chemistry. The most common pathway is the Ferrier rearrangement, where the nucleophile attacks at the anomeric carbon (C-1) with a concurrent allylic shift of the double bond to the C-2/C-3 position. This results in the formation of 2,3-unsaturated glycosides. biosynth.comresearchgate.net The stereoselectivity of this C-1 attack is often high, predominantly yielding the α-anomer, which is rationalized by the thermodynamic preference for the quasi-axial orientation of the C-1 substituent in the resulting half-chair conformation.
However, under certain conditions, nucleophilic attack can also be directed to the C-3 position. The reaction of 3,4,6-tri-O-benzyl-D-glucal with nucleophiles in a system mediated by triflic acid and n-Bu₄NI has been shown to produce 3-iodo-α-glucopyranosides, demonstrating regio- and stereoselective attack at C-3. researchgate.net While the protecting groups differ, this illustrates the potential for alternative reactivity pathways beyond the classic C-1 attack. For 3,4,6-tri-O-acetyl-D-glucal, addition of azides can occur, but the stereoselectivity at C-2 may be poor, with the azide attacking from both axial and equatorial directions with similar probability. wikipedia.org
Transition Metal-Catalyzed Transformations
Palladium catalysis has emerged as a powerful strategy for the functionalization of 3,4,6-Tri-O-acetyl-D-glucal and its derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Stille, Cross Dehydrogenative Coupling)
Palladium-catalyzed cross-coupling reactions have been extensively used to functionalize 3,4,6-tri-O-acetyl-D-glucal, particularly after its conversion to a suitable halide or stannane (B1208499) derivative. usp.brresearchgate.net
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction has been applied to 2-iodo-glucal derivatives to synthesize 2-alkynyl glucals. usp.brresearchgate.net These products serve as versatile intermediates for further transformations, such as the synthesis of glyco-alkynones via carbonylative Sonogashira coupling or the creation of C-glycosides. researchgate.netrsc.orgbeilstein-journals.org
| Glycal Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Iodo-tri-O-acetyl-d-glucal | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | 2-Alkynyl Glucals | usp.brresearchgate.net |
| 1-Iodoglucal | Aromatic/Aliphatic Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl C-glycosides | beilstein-journals.org |
| 2-Iodoglycals | Terminal Alkynes / Mo(CO)₆ | Palladium Catalyst | Glyco-alkynones | researchgate.net |
The Stille coupling involves the reaction of an organotin compound with an organic halide. usp.br This method has been successfully used with 1-tributylstannyl D-glucal derivatives to synthesize aryl C-glycoside analogues. nih.gov The functionalization of 3,4,6-tri-O-acetyl-D-glucal has been achieved using both Sonogashira and Stille couplings to generate libraries of diverse glucal-based compounds. usp.brresearchgate.net
| Glycal Substrate | Coupling Partner | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 1-Tributylstannyl d-glucal | Aroyl Chlorides | Pd(OAc)₂ or Pd(PPh₃)₄ | Aroyl/Aryl C-d-glucals | nih.gov |
| Functionalized Stannyl Glucals | Organic Halides | Palladium Catalyst | Substituted 2-alkenyl glucal derivatives | usp.brresearchgate.net |
Cross Dehydrogenative Coupling (CDC) is a more recent strategy that involves the formation of a C-C bond via the coupling of two C-H bonds under oxidative conditions. While direct CDC on 3,4,6-tri-O-acetyl-D-glucal is less common, Pd(II)-catalyzed CDC reactions have been reported for C-1 functionalized glucal derivatives. For example, 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals undergo CDC with styrenes and acrylates to synthesize 1,2-disubstituted glucals, demonstrating the potential of this methodology for elaborating the glucal scaffold. acs.orgnih.gov
Copper-Catalyzed Reactions (e.g., Azide-Alkyne Cycloadditions)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for the functionalization of complex molecules, including carbohydrates like 3,4,6-tri-O-acetyl-D-glucal. The functionalization of 3,4,6-tri-O-acetyl-D-glucal has been successfully performed using azide-alkyne cycloaddition reactions.
The mechanism of the CuAAC reaction is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and often yields a mixture of regioisomers. The copper-catalyzed process is believed to proceed through the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper metallacycle, to afford the 1,4-disubstituted triazole with high regioselectivity. The reaction is often carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ.
The application of CuAAC to 3,4,6-tri-O-acetyl-D-glucal allows for the introduction of a wide array of functionalities onto the glucal scaffold, paving the way for the synthesis of novel carbohydrate derivatives with potential applications in various fields, including medicinal chemistry and materials science. For instance, a 3,4,6-tri-O-acetyl-D-glucal-derived mesylate has been utilized in a microwave-assisted, Cu(I)-catalyzed synthesis of bis-1,2,3-triazole derivatives.
| Glucal Derivative | Reactant | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3,4,6-tri-O-acetyl-D-glucal derived mesylate | Azide | Cu(I) | bis-1,2,3-triazole | |
| Functionalized 3,4,6-tri-O-acetyl-D-glucal | Azides and Alkynes | Not specified | bis- and tris-triazolyl glycosyl derivatives |
Iridium- and Ruthenium-Promoted Deoxyglycoside Synthesis
Transition metal catalysis offers powerful strategies for the synthesis of 2-deoxyglycosides from glycal donors. Among these, iridium and ruthenium complexes have emerged as effective promoters for this transformation, each exhibiting distinct mechanistic pathways and stereoselectivities.
Iridium-catalyzed deoxyglycoside synthesis has been shown to proceed with high stereoselectivity. Mechanistic studies suggest that the reaction of glycals bearing a good leaving group at the C3 position with alcohols in the presence of an iridium(I) catalyst can lead to the formation of 2,3-unsaturated-O-glycosides. For instance, the reaction of a C3-acetyl glycal donor results in the formation of 2,3-unsaturated-O-glycosides with α-stereoselectivity. The proposed mechanism involves the coordination of the iridium catalyst to the glycal donor.
Ruthenium catalysts are also employed in the synthesis of deoxyglycosides. While specific examples detailing the use of 3,4,6-tri-O-acetyl-D-glucal are not prevalent in the provided search results, the general reactivity of glycals in the presence of ruthenium catalysts is known. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds via a different mechanism than CuAAC, involving an oxidative coupling to form a six-membered ruthenacycle, which then undergoes reductive elimination to yield 1,5-disubstituted 1,2,3-triazoles. This highlights the distinct reactivity profiles of different transition metal catalysts with similar substrates.
| Catalyst | Typical Reaction | Key Mechanistic Feature | Typical Product |
|---|---|---|---|
| Iridium(I) complexes | Deoxyglycoside synthesis | Coordination to glycal donor | 2,3-unsaturated-O-glycosides |
| Ruthenium complexes (e.g., [Cp*RuCl]) | Azide-Alkyne Cycloaddition (RuAAC) | Oxidative coupling to form a ruthenacycle | 1,5-disubstituted 1,2,3-triazoles |
Oxidative Transformations
Formation of 1,2-Anhydro Sugars from Glycals
The oxidation of glycals provides a direct route to the synthesis of 1,2-anhydro sugars, which are valuable intermediates in carbohydrate chemistry. 3,4,6-Tri-O-acetyl-D-glucal can be oxidized to form 3,4,6-tri-O-acetyl-1,2-anhydro-α-D-glucopyranose, an epoxide also known as Brigl's Anhydride (B1165640).
One effective method for this transformation involves the use of oxone as the oxidizing agent. The reaction of per-protected glycals with oxone in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, with acetone (B3395972) as a co-solvent, yields the corresponding 1,2-anhydro sugars. This method is advantageous due to the accessibility and stability of the reagents. The crude crystalline 1,2-anhydro sugar can often be used in subsequent reactions without extensive purification.
Stereoselective C2-Hydroxyglycosylation: Mechanistic Insights into Oxygen Transfer
A notable oxidative transformation of glycals is the stereoselective C2-hydroxyglycosylation, which allows for the simultaneous installation of a hydroxyl group at the C2 position and the formation of a glycosidic linkage. This reaction provides access to 2-hydroxyglycosides, which are important structural motifs in many biologically active molecules.
Mechanistic investigations into the C2-hydroxyglycosylation of glycals using a diaryl sulfoxide (B87167) and triflic anhydride have revealed a novel sulfonium-mediated oxygen transfer process. The oxygen atom from the sulfoxide is stereoselectively transferred to the C2-position of the glycal donor.
Studies using ¹⁸O-labeling have provided significant insights into the reaction mechanism. It was demonstrated that the oxygen transfer from the sulfoxide to the C2 position of the glucal involves the initial formation of a C1-O bond, followed by migration of the oxygen to the C2 position. This migration leads to the in situ generation of a 1,2-anhydropyranoside intermediate, which then acts as the glycosylating agent, reacting with a nucleophilic acceptor to form the C2-hydroxyglycoside. The initial activation of the glycal donor with the diaryl sulfoxide and triflic anhydride is proposed to form a C2-sulfonium-C1-oxosulfonium pyranosyl species.
Biocatalytic and Organocatalytic Reactivity
Lipase-Catalyzed Acyl Migration and Hydrolysis
Lipases are versatile biocatalysts that can be employed for the regioselective acylation and deacylation of carbohydrates under mild conditions. In the case of 3,4,6-tri-O-acetyl-D-glucal, lipase-catalyzed reactions have been utilized to achieve selective hydrolysis and subsequent acyl migration.
The selective deprotection of 3,4,6-tri-O-acetyl-D-glucal can be achieved through enzymatic hydrolysis. The use of immobilized lipases in a buffered aqueous medium at a pH of 3 to 5 can lead to the selective hydrolysis of the acetyl group at the C-6 position, yielding 3,4-di-O-acetyl-D-glycal in high yields (95-100%).
Following the selective deacetylation at C-6, a spontaneous C-4 to C-6 acyl migration can be induced by adjusting the pH of the aqueous medium to a range of 8.0 to 9.5. This intramolecular rearrangement results in the formation of 3,6-di-O-acetyl-D-glycal, which is characterized by a free hydroxyl group at the C-4 position. This two-step, one-pot process demonstrates the utility of lipases in combination with pH control to achieve regioselective modifications of acetylated glycals. The regioselectivity of lipase-catalyzed deacetylation of tri-O-acetyl-D-glucal has also been described using Pseudomonas fluorescens lipase, which can afford 4,6-di-O-acetyl-D-glucal.
| Reaction | Enzyme/Conditions | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Selective 6-O-deacetylation | Immobilized lipase, pH 3-5 | 3,4-di-O-acetyl-D-glycal | - | |
| C-4 to C-6 Acyl Migration | pH 8.0-9.5 (following enzymatic hydrolysis) | - | 3,6-di-O-acetyl-D-glycal | |
| Regioselective deacetylation | Pseudomonas fluorescens lipase | - | 4,6-di-O-acetyl-D-glucal |
Boronic Acid-Catalyzed Glycosylations and Functionalizations
Boronic acids have emerged as effective catalysts for the activation of 3,4,6-tri-O-acetyl-D-glucal towards glycosylation and other functionalization reactions, offering a milder alternative to traditional Lewis acids. These reactions often proceed via a Ferrier-type rearrangement, leading to the formation of 2,3-unsaturated glycosides.
Recent research has demonstrated the utility of perfluorophenylboronic acid as a robust catalyst for the stereoselective synthesis of 2,3-unsaturated O-, C-, N-, and S-linked glycosides from 3,4,6-tri-O-acetyl-D-glucal. nih.gov The enhanced acidity of perfluorophenylboronic acid, compared to unsubstituted phenylboronic acid, allows it to effectively promote the reaction. nih.gov
In a systematic study, the reaction of 3,4,6-tri-O-acetyl-D-glucal with various nucleophiles was investigated in the presence of a catalytic amount of perfluorophenylboronic acid. The optimal conditions were found to be 20 mol% of the catalyst in nitromethane (B149229) at 40°C. nih.gov These conditions facilitated the efficient formation of the corresponding 2,3-unsaturated glycosides with high yields and a strong preference for the α-anomer. nih.gov
The scope of the reaction was shown to be broad, accommodating a variety of O-nucleophiles (primary, secondary, and tertiary alcohols), C-nucleophiles (trimethylsilyl cyanide), S-nucleophiles (thiols), and N-nucleophiles (sulfonamides). nih.gov The successful glycosylation with a range of alcohols, including sterically hindered ones, underscores the versatility of this catalytic system. nih.gov
| Entry | Nucleophile | Product | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzyl 4,6-di-O-acetyl-α/β-D-erythro-hex-2-enopyranoside | 92 | 90:10 |
| 2 | n-Butanol | n-Butyl 4,6-di-O-acetyl-α/β-D-erythro-hex-2-enopyranoside | 85 | 92:8 |
| 3 | Cyclohexanol | Cyclohexyl 4,6-di-O-acetyl-α/β-D-erythro-hex-2-enopyranoside | 88 | 91:9 |
| 4 | Thiophenol | Phenyl 4,6-di-O-acetyl-1-thio-α/β-D-erythro-hex-2-enopyranoside | 82 | 88:12 |
| 5 | p-Toluenesulfonamide | N-(p-Tolylsulfonyl)-4,6-di-O-acetyl-α/β-D-erythro-hex-2-enopyranosylamine | 75 | 85:15 |
Investigation of Reactive Intermediates and Reaction Pathways
The diverse reactivity of 3,4,6-tri-O-acetyl-D-glucal is orchestrated by a series of transient, high-energy intermediates. Understanding the formation, structure, and fate of these species is crucial for controlling the outcome of its reactions.
Oxocarbenium Ion Intermediates
The intermediacy of oxocarbenium ions is a cornerstone of many glycosylation reactions involving 3,4,6-tri-O-acetyl-D-glucal. These planar, electron-deficient species are formed upon protonation or Lewis acid activation of the enol ether, followed by the departure of a leaving group from the anomeric position. The resulting stabilized carbocation is then susceptible to nucleophilic attack from either the α- or β-face, leading to the formation of new glycosidic bonds.
While direct observation of the oxocarbenium ion derived from 3,4,6-tri-O-acetyl-D-glucal under typical reaction conditions is challenging due to its fleeting nature, extensive mechanistic studies and spectroscopic investigations of related systems provide compelling evidence for its existence. For instance, the generation and characterization of various glycosyl oxocarbenium ions in superacid media using low-temperature NMR spectroscopy have provided invaluable insights into their structure and conformation. academie-sciences.fr These studies have confirmed the delocalization of the positive charge between the anomeric carbon and the endocyclic oxygen atom.
In the context of Ferrier rearrangements catalyzed by acids, the reaction is initiated by the protonation of the endocyclic oxygen of the glucal, which facilitates the opening of the pyranose ring to form an oxocarbenium ion. This intermediate is then attacked by a nucleophile at the anomeric carbon, leading to the formation of the 2,3-unsaturated glycoside. The stereochemical outcome of the reaction is often influenced by the stability of the different conformations of the oxocarbenium ion and the trajectory of the incoming nucleophile.
π-Allyl Intermediates
Palladium-catalyzed reactions of 3,4,6-tri-O-acetyl-D-glucal provide a powerful platform for the formation of C-C and C-heteroatom bonds. A key reactive intermediate in many of these transformations is the π-allyl palladium complex. This species is typically generated through the oxidative addition of a palladium(0) catalyst to the glucal, which can be viewed as an allylic substrate.
The formation of a π-allyl palladium intermediate from 3,4,6-tri-O-acetyl-D-glucal involves the coordination of the palladium to the double bond, followed by the cleavage of a C-O bond, often at the C-3 position after an initial rearrangement, or at the anomeric position depending on the reaction conditions and the leaving group. This results in a delocalized π-system coordinated to the palladium center, which can then be attacked by a wide range of nucleophiles.
The regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a critical aspect of these reactions and can often be controlled by the choice of ligands on the palladium catalyst. This control allows for the selective formation of either linear or branched products, providing access to a diverse array of functionalized carbohydrate derivatives.
N-Acyliminium Ion Intermediates
While less common than oxocarbenium or π-allyl intermediates in the direct reactions of 3,4,6-tri-O-acetyl-D-glucal itself, N-acyliminium ions can be generated from derivatives of this glucal and serve as powerful electrophiles for the construction of nitrogen-containing heterocyclic systems. These reactive intermediates are characterized by a positive charge on a nitrogen atom that is adjacent to a carbonyl group, which enhances their electrophilicity.
The generation of N-acyliminium ions in this context typically involves the reaction of a nitrogen-containing derivative, prepared from 3,4,6-tri-O-acetyl-D-glucal, with a Lewis or Brønsted acid. For example, an N-glycosyl amide or carbamate (B1207046) derived from the glucal can be activated to form the corresponding N-acyliminium ion.
These highly reactive intermediates can then undergo intramolecular cyclization reactions, where a nucleophilic moiety within the same molecule attacks the electrophilic carbon of the N-acyliminium ion. This strategy has been employed in the synthesis of various fused and spirocyclic nitrogen heterocycles with a carbohydrate backbone, showcasing the utility of 3,4,6-tri-O-acetyl-D-glucal as a chiral scaffold for the construction of complex molecular architectures.
Applications of 3,4,6 Tri O Acetyl D Glucal in Complex Chemical Synthesis
Building Blocks for Oligosaccharide and Glycoconjugate Synthesis
The construction of oligosaccharides and glycoconjugates often relies on the strategic use of versatile building blocks, and 3,4,6-tri-O-acetyl-D-glucal is a prominent example. nbinno.comsigmaaldrich.com It serves as a precursor to various glycosyl donors, which are essential for forming the glycosidic linkages that define the structure of these complex carbohydrates. nbinno.com The double bond in the glycal structure allows for a variety of chemical transformations, providing access to a broad spectrum of sugar derivatives necessary for synthesizing biologically significant molecules like glycoproteins and glycolipids. nbinno.com
In solution-phase synthesis, 3,4,6-tri-O-acetyl-D-glucal is a key intermediate for the preparation of activated glycosyl donors, such as glycosyl halides. nbinno.com These donors are then reacted with suitable glycosyl acceptors in solution to form disaccharides and larger oligosaccharides. The reactivity of the glycal allows for controlled glycosylation reactions, which are fundamental to building complex carbohydrate chains. nbinno.com For instance, the Ferrier rearrangement, a reaction involving a glycal and an alcohol in the presence of a Lewis acid, can yield 2,3-unsaturated glycosides, which are valuable intermediates in oligosaccharide synthesis. biosynth.com
The principles of using 3,4,6-tri-O-acetyl-D-glucal as a precursor for glycosyl donors also extend to solid-phase synthesis. sigmaaldrich.com In this approach, the glycosyl acceptor is attached to a solid support, and the glycosylation reaction is carried out by adding the activated glycosyl donor derived from the glycal. This methodology allows for the efficient and rapid assembly of oligosaccharides with simplified purification procedures. The versatility of 3,4,6-tri-O-acetyl-D-glucal makes it an important building block for both solution- and solid-phase strategies in oligosaccharide synthesis. sigmaaldrich.com
Chiral Synthon for the Synthesis of Diverse Sugar Analogues
Beyond its role in oligosaccharide synthesis, 3,4,6-tri-O-acetyl-D-glucal is a valuable chiral synthon for the preparation of a wide variety of sugar analogues. Its inherent chirality and reactive functional groups provide a scaffold for the stereoselective synthesis of modified sugars with potential biological activities.
One of the most significant applications of 3,4,6-tri-O-acetyl-D-glucal is in the synthesis of 2-deoxy sugars. arkat-usa.orggoogle.com The double bond between C-1 and C-2 is readily amenable to electrophilic addition reactions. biosynth.com For example, hydration of the glycal, often catalyzed by an acid, leads to the formation of a 2-deoxyhexopyranose. acs.org A common synthetic route involves the halogenation of the glycal at the C-2 position, followed by the replacement of the halogen with a hydrogen atom. arkat-usa.org
A variety of reagents and conditions can be employed for the synthesis of 2-deoxy-D-glucose from 3,4,6-tri-O-acetyl-D-glucal, as highlighted in the following table:
| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | 1. N-bromosuccinimide (bromination) 2. Hydrogen (1 bar)/Raney Ni (debromination) | 2-deoxy-D-glucose | 95% | arkat-usa.org |
| 3,4,6-tri-O-acetyl-D-glucal | Resin cation in pure water | 2-deoxy-D-glucose | 75.20% | google.com |
The resulting 2-deoxy sugars can be further modified to create a range of derivatives. For instance, the addition of hydrazoic acid to unsaturated aldehydes derived from 3,4,6-tri-O-acetyl-D-glucal can produce 3-azido-2,3-dideoxyhexopyranoses, which can be subsequently converted to 3-amino and 3-acetamido sugars. nih.gov
Imino sugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. researchgate.net These compounds are of significant interest due to their potential as inhibitors of carbohydrate-processing enzymes. researchgate.net While direct synthesis from 3,4,6-tri-O-acetyl-D-glucal is not the most common route, derivatives of this glycal can be utilized in multi-step syntheses to generate these nitrogen-containing heterocyclic compounds. The synthesis of azasugars often involves creating carbon-nitrogen bonds, which can be achieved through reactions like reductive amination. jchemlett.com
3,4,6-Tri-O-acetyl-D-glucal also serves as a valuable starting material for the synthesis of branched-chain sugars. researchgate.net These are carbohydrates that have a carbon chain attached to the primary sugar backbone. The reactivity of the double bond in the glycal allows for the introduction of carbon-based substituents, leading to the formation of these complex structures. The construction of branched-chain sugars from glycals is a testament to their versatility as building blocks in the total synthesis of natural products and other biologically important molecules. researchgate.net
Total Synthesis of Natural Products and Bioactive Molecules
3,4,6-Tri-O-acetyl-D-glucal is a cornerstone in the synthesis of numerous complex natural products, providing a reliable source of chirality and a versatile scaffold for extensive chemical modifications.
Stereoselective Synthesis of Glycosidic Structures in Natural Products
A significant application of 3,4,6-Tri-O-acetyl-D-glucal is in the stereoselective formation of glycosidic bonds, a fundamental linkage in many natural products. The enol ether functionality of the glucal is key to these transformations, most notably through the Ferrier rearrangement. This reaction, typically promoted by a Lewis acid, allows for the allylic rearrangement and introduction of a nucleophile at the anomeric center, leading to the formation of 2,3-unsaturated glycosides with a high degree of stereocontrol.
The Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with an alcohol in the presence of a Lewis acid catalyst predominantly yields the α-anomer of the corresponding 2,3-unsaturated glycoside. This stereoselectivity is attributed to thermodynamic control, favoring the more stable α-anomer. A variety of Lewis acids have been employed to catalyze this transformation, each with its own advantages in terms of reaction conditions and yields.
| Catalyst | Reaction Conditions | Product | Stereoselectivity (α:β) | Yield (%) |
| Boron trifluoride etherate | Benzene, room temp. | Alkyl 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranoside | ~9:1 | High |
| Bromodimethylsulfonium bromide | Dichloromethane (B109758), room temp. | 2,3-Unsaturated O-glycosides | High α-selectivity | 65-90 |
| 3,5-Dinitrobenzoic acid | Acetonitrile (B52724), 80 °C | 2,3-Unsaturated glycopyranosides | Predominantly α | High |
This table summarizes various catalytic systems used for the stereoselective Ferrier rearrangement of 3,4,6-Tri-O-acetyl-D-glucal.
These stereoselectively synthesized unsaturated glycosides are crucial intermediates that can be further elaborated into complex oligosaccharides and the glycosidic portions of natural products.
Applications in Cryptopyranmoscatone and Synargentolide Total Syntheses
The utility of 3,4,6-Tri-O-acetyl-D-glucal as a chiral starting material is exemplified in the total synthesis of several natural products.
In the first stereoselective total synthesis of Cryptopyranmoscatone B1 , 3,4,6-tri-O-acetyl-D-glucal served as the foundational chiral pool material. medchemexpress.com Key transformations in this synthesis included a tandem nucleophilic addition-diastereoselective reduction of an in situ generated oxocarbenium ion to construct the glycoside moiety of the target molecule. medchemexpress.com A double cross-metathesis reaction was also a crucial step in assembling the carbon skeleton. medchemexpress.com
Similarly, a concise and highly stereoselective total synthesis of the α,β-unsaturated lactone Synargentolide A was achieved starting from 3,4,6-tri-O-acetyl-D-glucal. organic-chemistry.org The synthetic strategy relied on several key stereoselective reactions, including a lactol opening and a Brown's asymmetric allylation, to introduce new stereocenters with high control. organic-chemistry.org The final lactone ring was constructed using a ring-closing metathesis (RCM) reaction. organic-chemistry.org
| Natural Product | Starting Material | Key Stereoselective Reactions |
| Cryptopyranmoscatone B1 | 3,4,6-Tri-O-acetyl-D-glucal | Tandem nucleophilic addition-diastereoselective reduction |
| Synargentolide A | 3,4,6-Tri-O-acetyl-D-glucal | Brown's asymmetric allylation |
This table highlights the role of 3,4,6-Tri-O-acetyl-D-glucal and key stereoselective steps in the total synthesis of Cryptopyranmoscatone B1 and Synargentolide A.
Utilization in Synthesis of Spliceostatin and Thailanstatin Derivatives
3,4,6-Tri-O-acetyl-D-glucal is a crucial precursor in the enantioselective synthesis of derivatives of the potent spliceosome inhibitors, spliceostatins and thailanstatins. biosynth.comwikipedia.org These natural products feature complex, highly functionalized tetrahydropyran (B127337) rings, the synthesis of which can be efficiently initiated from this glucal.
In the enantioselective synthesis of Thailanstatin A methyl ester , both of the highly functionalized tetrahydropyran rings were constructed from commercially available 3,4,6-tri-O-acetyl-D-glucal. wikipedia.org The synthesis of one of the tetrahydropyran segments involved a highly stereoselective Claisen rearrangement to establish a key stereocenter. wikipedia.org Another critical step was a highly selective anomeric allylation of a derivative of the starting glucal. wikipedia.org
For the synthesis of Spliceostatin A derivatives , 3,4,6-tri-O-acetyl-D-glucal was used to prepare the requisite tetrahydropyran ring fragments. rroij.com For instance, a C-1 cyclopropane (B1198618) derivative of a spliceostatin analogue was synthesized enantioselectively from this starting material. rroij.com The synthesis of the tetrahydropyran ring A of this derivative involved the conversion of 3,4,6-tri-O-acetyl-D-glucal into an acetal (B89532) derivative, which was then further functionalized. rroij.com
Synthesis of Non-Carbohydrate Heterocyclic Systems
The chiral scaffold of 3,4,6-Tri-O-acetyl-D-glucal can be strategically manipulated to construct non-carbohydrate heterocyclic systems, transferring its inherent chirality to the new ring systems.
Formation of Chiral Chromanes via Cyclization Reactions
Derivatives of D-glucal are effective precursors for the synthesis of enantiopure chiral chromanes, a structural motif present in many bioactive compounds. An efficient methodology has been developed for the synthesis of (2R,3S,4R)-2-hydroxymethyl-3,4-dihydroxy-6-aryl-7-aroylchromanes where the chirality at the C-2, C-3, and C-4 positions is derived from a C-glucopyranosyl aldehyde, which is in turn synthesized from D-glucose. caymanchem.com
A key step in this synthesis involves a 6π-electrocyclization of a 1,2-disubstituted glucal derivative. caymanchem.com This intermediate is prepared from a 3,4,6-tri-O-benzyl-D-glucal derivative, which is closely related to 3,4,6-tri-O-acetyl-D-glucal. The 1,2-disubstituted glucal, upon heating in xylene, undergoes a 6π-electrocyclization followed by an in situ dehydrogenative aromatization to afford the chiral chromane (B1220400) skeleton. caymanchem.com
| Precursor | Reaction | Product |
| 1,2-Disubstituted glucal diene | Thermal 6π-electrocyclization and in situ dehydrogenative aromatization | (2R,3S,4R)-Chromane derivative |
This table outlines the key cyclization reaction for the formation of chiral chromanes from glucal derivatives.
Synthesis of Tetrahydroquinoline Derivatives
While carbohydrate-derived scaffolds have been utilized as catalysts in the synthesis of tetrahydroquinoline derivatives, a direct synthetic pathway for the construction of the tetrahydroquinoline ring system using 3,4,6-Tri-O-acetyl-D-glucal as a primary building block is not prominently featured in the reviewed scientific literature. The primary applications of this glucal are centered on the synthesis of carbohydrate-containing molecules and other oxygenated heterocycles.
Access to Pyrano-oxazepines and Other Fused Ring Systems
The synthesis of pyrano-oxazepine fused ring systems represents a significant area in medicinal chemistry due to the diverse biological activities associated with these scaffolds. While direct examples of the synthesis of pyrano-oxazepines starting from 3,4,6-tri-O-acetyl-L-glucal are not prominently described in the available literature, the general reactivity of glycals can be extrapolated to envision such transformations.
One plausible, though not explicitly documented, approach would involve the initial conversion of this compound to a suitable precursor containing both a nucleophilic and an electrophilic center, which can then undergo an intramolecular cyclization to form the desired fused ring system. For instance, the introduction of an amino acid moiety onto the glycal scaffold could provide the necessary functionalities for a subsequent ring closure to form a pyrano[2,3-b] nih.govnbinno.comoxazepine derivative. This type of transformation has been reported for the D-isomer, suggesting a similar pathway could be viable for the L-isomer to generate the enantiomeric product.
The broader application of this compound in the synthesis of other fused ring systems would likely leverage the double bond of the glycal for various cycloaddition reactions or rearrangements, followed by further functionalization and ring-closing strategies.
Derivatization to Functionalized Glycal Analogues
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazole-linked glycoconjugates. Although specific examples utilizing this compound are not extensively detailed, the established protocols for its D-enantiomer offer a clear blueprint for the synthesis of L-series triazolyl derivatives. nih.govusp.br
A common strategy involves the conversion of the glycal into a glycosyl azide (B81097) or an alkyne-functionalized glycal. For instance, a mesylate derivative of an L-glucal-derived alcohol can be displaced with an azide source. This L-glycosyl azide can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted 1,2,3-triazolyl-L-glycoconjugates. Conversely, an alkyne-containing moiety can be introduced to the L-glucal, which can then undergo CuAAC with various organic azides.
Table 1: Representative Synthesis of Triazolyl Derivatives from 3,4,6-Tri-O-acetyl-D-glucal (Analogous Pathway for L-Isomer)
| Starting Material | Key Intermediate | Reaction Type | Product Type |
| 3,4,6-Tri-O-acetyl-D-glucal | D-Glucal-derived azide | CuAAC | Bis-1,2,3-triazole derivatives |
| 3,4,6-Tri-O-acetyl-D-glucal | D-Glucal-derived mesylate | Azidation, then CuAAC | Bis-1,2,3-triazole derivatives |
This table illustrates a reaction pathway documented for the D-isomer, which is chemically analogous for the L-isomer to produce the corresponding enantiomeric products. nih.gov
The synthesis of 2-oximino-α-D-hexopyranosides from 3,4,6-tri-O-acetyl-D-glucal is a well-established transformation that provides access to 2-amino-2-deoxy-α-D-glycosides. cdnsciencepub.comcdnsciencepub.com An analogous pathway using this compound would be expected to yield the corresponding 2-oximino-α-L-hexopyranosides.
This synthesis typically proceeds via the reaction of the glycal with a nitrosyl halide, such as nitrosyl chloride, to form a dimeric 2-nitroso-glycosyl chloride adduct. This intermediate is then reacted with an alcohol or a phenol (B47542) in a suitable solvent, often in the presence of a base like pyridine, to afford the 2-oximino-glycoside. The reaction is known to be highly stereospecific, yielding predominantly the α-anomer.
Table 2: General Synthesis of 2-Oximino-α-D-hexopyranosides from 3,4,6-Tri-O-acetyl-D-glucal (Analogous Pathway for L-Isomer)
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Yield |
| 3,4,6-Tri-O-acetyl-D-glucal | Nitrosyl chloride | Dimeric nitrosyl chloride adduct | Tri-O-acetyl-2-oximino-α-D-hexopyranosides | Good to Excellent |
| 3,4,6-Tri-O-acetyl-D-galactal | Nitrosyl chloride | Dimeric nitrosyl chloride adduct | Tri-O-acetyl-2-oximino-α-D-galactopyranosides | Good to Excellent |
This table summarizes the reaction for the D-isomer as reported in the literature. A similar outcome is anticipated for the L-isomer to produce the corresponding L-series products. cdnsciencepub.comcdnsciencepub.com
Stereochemical Control and Regioselectivity in 3,4,6 Tri O Acetyl D Glucal Chemistry
Control of Anomeric Configuration (α/β Selectivity) in Glycosylations
Glycosylation reactions using glycal donors, such as 3,4,6-Tri-O-acetyl-L-glucal, typically proceed via a Ferrier rearrangement mechanism. researchgate.net This reaction involves the activation of the glycal with a Lewis acid, leading to the formation of a highly reactive allylic oxocarbenium ion intermediate. The subsequent attack by a nucleophile (the glycosyl acceptor) at the anomeric carbon (C-1) generates a 2,3-unsaturated glycoside. The stereochemical outcome of this process—the ratio of α- to β-anomers—is highly dependent on the reaction conditions.
The formation of 2-deoxyglycosides from glycal donors generally favors the α-anomer. nih.gov This preference is often attributed to the thermodynamic stability of the α-product, a phenomenon known as the anomeric effect. However, the selectivity can be finely tuned. For instance, the use of the organocatalyst perfluorophenylboronic acid in nitromethane (B149229) has been shown to be highly effective for this transformation, providing excellent yields and high α-selectivity for a range of alcohol nucleophiles. beilstein-journals.org In contrast, solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer, a phenomenon known as the nitrile effect, although this is less predictable with 2-deoxy donors. chemrxiv.org
Temperature also plays a critical role; in some glycosylation systems involving L-sugar derivatives, increasing the reaction temperature has been shown to enhance α-selectivity. researchgate.net This is often due to competing reaction pathways with different activation energies, where the pathway leading to the α-product becomes more dominant at higher temperatures. researchgate.net
| Glycal Donor | Nucleophile (Acceptor) | Catalyst/Conditions | Major Product Anomer | Reference |
|---|---|---|---|---|
| This compound | Benzyl (B1604629) alcohol | Perfluorophenylboronic acid, CH₃NO₂, 40 °C | α | beilstein-journals.org |
| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | Boron trifluoride etherate, Benzene | α (α:β ≈ 9:1) | researchgate.net |
| 3,4,6-Tri-O-acetyl-D-glucal | Various Alcohols | Magnesium perchlorate, CH₃CN | α | researchgate.net |
| L-Idose Thioglycoside | Methanol | NIS/TMSOTf, High Temperature | α | researchgate.net |
Diastereoselective Induction in Carbon-Carbon Bond Formations
Beyond O-glycosylations, this compound serves as a chiral template for diastereoselective carbon-carbon bond-forming reactions. In these transformations, the existing stereocenters of the glucal direct the approach of a carbon nucleophile, resulting in the preferential formation of one diastereomer over another.
C-glycosides, which are important carbohydrate mimetics with enhanced metabolic stability, can be synthesized using this approach. The Lewis acid-catalyzed reaction of the glucal with carbon nucleophiles, such as silyl (B83357) enol ethers, allyltrimethylsilane (B147118), or trimethylsilyl (B98337) cyanide, leads to the formation of 2,3-unsaturated C-glycosides. researchgate.netbeilstein-journals.org The stereochemistry at the anomeric position is controlled in a manner similar to O-glycosylation, with a strong preference for the α-anomer. The diastereoselectivity arises from the facial bias imposed by the substituents on the pyranoid ring, forcing the nucleophile to attack the intermediate oxocarbenium ion from the less sterically hindered face.
| Glycal Donor | C-Nucleophile | Catalyst/Conditions | Product Type | Major Anomer | Reference |
|---|---|---|---|---|---|
| 3,4,6-Tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | Perfluorophenylboronic acid, CH₃NO₂ | 2,3-Unsaturated Glycosyl Cyanide | α | beilstein-journals.org |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Magnesium perchlorate, CH₃CN | 2,3-Unsaturated Allyl Glycoside | α | researchgate.net |
| Cyclic Ketones (via Silyl bis-enol ethers) | (Self-coupling) | Oxidative coupling | Dimerized Ketone | Diastereoselective | northwestern.edu |
Regioselectivity in Functionalization and Protecting Group Manipulations
Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over other possible positions. wikipedia.org For this compound, regioselectivity is crucial in reactions involving the double bond and in the selective manipulation of the three acetyl protecting groups.
The most prominent example of regioselectivity is the Ferrier rearrangement itself, which selectively modifies the C1-C3 region of the glycal to produce a 2,3-unsaturated glycoside, leaving the C4 and C6 acetyl groups untouched. beilstein-journals.org Electrophilic additions to the double bond also exhibit regioselectivity. For example, reaction with electrophilic fluorine reagents tends to result in the addition of fluorine at C-2. researchgate.net
Furthermore, after the removal of the acetyl groups, the resulting triol presents a significant challenge in selective functionalization. Advanced catalytic methods can achieve high regioselectivity. For instance, chiral phosphoric acid catalysts have been used for the regioselective acetal (B89532) protection of 1,2-diols in carbohydrate derivatives, allowing for the differentiation between the C2 and C3 hydroxyls after a hypothetical deacetylation. chemrxiv.orgchemrxiv.org Similarly, enzymatic deprotection can offer remarkable regioselectivity; lipase-catalyzed deacetylation has been shown to selectively remove the acetyl group at the C-3 position of tri-O-acetyl-D-glucal. chemrxiv.org
Influence of Substituents and Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound is not absolute but is a result of a delicate balance of multiple factors. The choice of substituents, catalyst, solvent, and temperature can dramatically shift the selectivity of a reaction. researchgate.net
Substituents: The acetyl groups at C-3, C-4, and C-6 are not merely protecting groups; they are electronically withdrawing and exert significant steric influence. Changing these to other groups, such as bulky silyl ethers or electron-donating benzyl ethers, would alter the electron density of the double bond and the steric environment around the pyranoid ring, thereby impacting both reactivity and stereoselectivity. nih.gov In some glycosylations, electron-withdrawing protecting groups on the donor have been found to decrease β-selectivity. nih.gov
Reaction Conditions: As discussed, the catalyst is a key determinant of selectivity. Stronger Lewis acids may lead to faster reactions but potentially lower selectivity, while specifically designed organocatalysts can provide high selectivity under mild conditions. beilstein-journals.org The solvent's polarity and its ability to coordinate with the reactive intermediates can stabilize or destabilize transition states, directly influencing the product ratio. chemrxiv.org Temperature affects the kinetics of competing reaction pathways, with higher temperatures often favoring the thermodynamically more stable product, which can be harnessed to control selectivity. researchgate.net
Computational and Theoretical Studies on 3,4,6 Tri O Acetyl D Glucal Reactivity
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical (QM) calculations, most notably Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of glycal reactions. nih.gov These methods allow for the detailed exploration of reaction pathways at the atomic level, providing a clearer picture than what can be inferred from experimental results alone.
For reactions involving glycals, such as glycosylation, QM investigations help to distinguish between different potential mechanisms, which often have characteristics of both SN1 and SN2 pathways. universiteitleiden.nl Computational models can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key areas of investigation include:
Dissociative vs. Associative Mechanisms: Calculations can determine whether a reaction proceeds through a dissociative pathway, involving the formation of a glycosyl cation intermediate (SN1-like), or an associative pathway where the nucleophile attacks as the leaving group departs (SN2-like). rsc.org
Stepwise vs. Concerted Pathways: QM studies can clarify if a reaction occurs in a single, concerted step or through multiple steps involving one or more intermediates. For instance, in catalyzed reactions, the formation of a catalyst-substrate complex is often the initial step, followed by the main transformation. acs.org
Role of Catalysts and Solvents: Theoretical models can explicitly include catalyst molecules (e.g., Lewis acids) and solvent molecules to understand their precise role in the reaction mechanism. nih.govnih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often used to account for the bulk effects of the solvent.
DFT functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly employed for these investigations, providing a balance between computational cost and accuracy for systems of this size. researchgate.net These studies have been fundamental in understanding organocatalysis and various metal-catalyzed glycosylation reactions. nih.govacs.org
Modeling of Transition States and Intermediate Species
The transition state (TS) is the highest energy point along the reaction coordinate and represents the critical bottleneck of a chemical reaction. Its structure and energy determine the reaction rate. However, transition states are fleeting, with lifetimes on the order of femtoseconds, making their direct experimental observation exceptionally challenging. Computational modeling is therefore a primary method for characterizing these species. nih.gov
For glycal reactions, theoretical calculations are used to locate and characterize the geometries and energies of all relevant transition states and intermediates. rsc.orgnih.gov This includes:
Oxocarbenium Ions: In reactions with SN1 character, glycosyl cations, specifically oxocarbenium ions, are key intermediates. rsc.org Computational studies model the structure of these high-energy species and their interaction with counter-ions and solvent molecules, which is crucial for understanding their stability and subsequent reactivity.
Pre-reaction Complexes: Calculations often reveal the formation of a pre-reaction complex where the reactants are brought together in a specific orientation before the main chemical transformation occurs. The stability of this complex can influence the reaction's stereochemical outcome. acs.org
By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict reaction rates and understand how different structural or environmental factors affect reaction feasibility.
Table 1: Illustrative Calculated Transition State Energies for Glycal Reactions This table presents hypothetical but representative data based on findings from computational studies of glycal glycosylation to illustrate how different reaction pathways are compared energetically.
| Reaction Pathway | Description | Calculated Relative Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| α-Attack (Axial) | Nucleophilic attack on the anomeric carbon from the axial face. | 18.5 | Higher energy barrier, less favored product. |
| β-Attack (Equatorial) | Nucleophilic attack on the anomeric carbon from the equatorial face. | 16.2 | Lower energy barrier, more favored product. |
| Catalyzed α-Attack | Lewis acid-catalyzed nucleophilic attack from the axial face. | 14.1 | Catalyst stabilizes the TS, lowering the barrier. |
| Catalyzed β-Attack | Lewis acid-catalyzed nucleophilic attack from the equatorial face. | 15.5 | Catalyst alters relative TS energies, potentially changing selectivity. |
Prediction and Rationalization of Stereochemical and Regiochemical Selectivities
One of the most powerful applications of computational chemistry in carbohydrate science is the prediction and rationalization of stereoselectivity (e.g., the formation of α- or β-glycosides) and regioselectivity. For a molecule like 3,4,6-tri-O-acetyl-L-glucal, reactions at the double bond can lead to various stereoisomers.
Computational models can explain and predict these outcomes by comparing the energies of the different transition states leading to the possible products. The product formed via the lowest energy transition state is expected to be the major product (under kinetic control). Factors influencing selectivity that can be modeled include:
Steric Effects: The steric hindrance caused by the acetyl protecting groups and the substituent at C-5 can favor nucleophilic attack from the less hindered face of the pyranoid ring.
Stereoelectronic Effects: The orientation of orbitals in the glycal and the incoming nucleophile plays a critical role. The anomeric effect, though less pronounced in glycals than in saturated pyranosides, and other orbital interactions can be quantified through QM calculations.
Catalyst and Solvent Influence: As mentioned, catalysts and solvents can dramatically alter selectivity. For example, a bulky Lewis acid might coordinate to one face of the glycal, blocking it and directing the nucleophile to the opposite face. acs.org Some studies have shown that the choice of solvent can even reverse the stereochemical outcome by stabilizing different transition states. nih.gov Initial mechanistic studies supported by DFT calculations have suggested that some reactions proceed via a preorganized complex that positions the nucleophile to promote stereoselective attack. acs.org
Table 2: Computationally Modeled Factors Influencing Stereoselectivity in Glycal Glycosylation This table summarizes general findings from computational and experimental studies on how different parameters can direct the stereochemical outcome of glycal reactions.
| Factor | Condition | Predicted Major Anomer | Computational Rationale |
|---|---|---|---|
| Catalyst | B(C6F5)3 | α | Favors a substrate-controlled mechanism with high α-selectivity. acs.org |
| Palladium Complex | β | Directs the reaction through a different transition state, favoring the β-product. nih.gov | |
| Solvent | Toluene | β | Non-coordinating solvent allows for a transition state leading to the β-glycoside. nih.gov |
| Diethyl Ether (Et2O) | α | Coordinating solvent participates in a hydrogen-bonded intermediate that directs α-glycosylation. nih.gov | |
| Protecting Group at C3 | Acetyl (Ac) | Varies | Non-participating group; selectivity is controlled by other factors. |
| 2-Cyanobenzyl Ether | α or β (solvent dependent) | Can modulate stereoselectivity through specific interactions in the transition state. nih.gov |
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. universiteitleiden.nl For this compound, computational methods can be employed to probe how its specific features—the L-configuration, the enol ether system, and the acetyl protecting groups—collectively determine its chemical behavior.
Key aspects explored in such studies include:
Conformational Analysis: Glycals are not planar and exist in half-chair or sofa conformations. rsc.org The relative stability of these conformations, which can be calculated computationally, influences the accessibility of the double bond and the trajectory of nucleophilic attack, thereby affecting reactivity and selectivity.
Electronic Properties: The electron-donating or -withdrawing nature of the protecting groups affects the electron density of the double bond. Acetyl groups are electron-withdrawing, which deactivates the glycal double bond towards electrophilic addition compared to glycals with electron-donating protecting groups like benzyl (B1604629) ethers. This can be quantified by calculating atomic charges or mapping the electrostatic potential.
Comparison with D-Isomers: While L- and D-sugars are enantiomers and thus have identical intrinsic chemical properties (e.g., reaction rates with achiral reagents), their reactivity can differ significantly in a chiral environment, such as with a chiral catalyst or a biological macromolecule. numberanalytics.com Computational studies can model these diastereomeric interactions to explain and predict such differences.
By systematically modifying the structure of the glycal in silico (e.g., by changing protecting groups or stereocenters) and calculating the resulting changes in reactivity, researchers can build predictive models that guide the rational design of synthetic routes for complex carbohydrates. universiteitleiden.nl
Future Directions and Emerging Trends in 3,4,6 Tri O Acetyl Glucal Research
Development of Sustainable and Green Glycal Transformation Methodologies
A significant trend in modern chemistry is the development of environmentally friendly and sustainable synthetic methods, and the field of carbohydrate chemistry is no exception. numberanalytics.comrsc.org For transformations involving 3,4,6-tri-O-acetyl-L-glucal, this translates to the exploration of greener reaction conditions, the use of biocatalysis, and the application of alternative energy sources like photocatalysis and mechanochemistry. numberanalytics.comrsc.org
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for glycal transformations. youtube.comyoutube.com Glycoside hydrolases, for instance, are enzymes that catalyze the cleavage of glycosidic bonds and can be harnessed for the synthesis of novel oligosaccharides and glycoconjugates. nih.govacs.org Research is ongoing to discover and engineer enzymes with tailored specificities for reactions involving protected glycals like this compound. researchgate.net Enzymatic reactions are typically performed in aqueous solutions under mild conditions, reducing the need for hazardous organic solvents and reagents. whiterose.ac.uk
Photocatalysis: Visible light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to carbohydrate chemistry is a rapidly growing area. rsc.orgresearchgate.net This technique uses light energy to drive chemical reactions, often with high efficiency and selectivity. rsc.org In the context of this compound, photocatalysis can be used to generate radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netacs.org This opens up new avenues for the synthesis of complex carbohydrate structures from simple glycal precursors. rsc.org
Green Solvents and Reagents: The use of green solvents, such as water or ionic liquids, and the replacement of toxic reagents with more benign alternatives are central tenets of green chemistry. numberanalytics.com Researchers are actively investigating the use of such systems for reactions involving this compound to minimize the environmental impact of carbohydrate synthesis. numberanalytics.compolimi.it
Integration with Flow Chemistry and High-Throughput Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional methods, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.netnih.gov The integration of flow chemistry with the synthesis and transformation of glycals like this compound is a key emerging trend.
High-throughput synthesis, often coupled with automated platforms, allows for the rapid screening of reaction conditions and the generation of large libraries of carbohydrate derivatives for biological evaluation. The development of robust and reliable methods for the flow-based synthesis of compounds from this compound will be crucial for advancing high-throughput approaches in glycoscience. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high stereoselectivity in glycosylation reactions remains a central challenge in carbohydrate chemistry. frontiersin.orgnih.gov The development of novel catalytic systems that can control the stereochemical outcome of reactions involving this compound is a major focus of current research.
Organocatalysis: Organocatalysts, which are small organic molecules that can catalyze chemical reactions, have gained prominence in recent years due to their mild reaction conditions and ability to promote stereoselective transformations. ntu.edu.sg Chiral organocatalysts are being designed to direct the approach of nucleophiles to the glycal double bond, leading to the formation of specific stereoisomers. nih.govntu.edu.sg
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, gold, and nickel, have been extensively used to catalyze a wide range of reactions in organic synthesis. nih.gov In the context of glycal chemistry, these catalysts can be employed for cross-coupling reactions to form C-glycosides, which are important carbohydrate analogs with enhanced stability towards enzymatic degradation. dntb.gov.uaresearchgate.net Research is focused on developing new and more efficient transition metal catalysts with improved selectivity for glycal transformations. ntu.edu.sg
| Catalyst Type | Example Catalyst/System | Application in Glycal Chemistry | Key Advantages |
| Biocatalysis | Glycoside Hydrolases, Aldolases | Synthesis of oligosaccharides, functionalized carbohydrates. youtube.comnih.govnih.gov | High selectivity, mild and aqueous reaction conditions, environmentally friendly. numberanalytics.comwhiterose.ac.uk |
| Photocatalysis | Iridium and Ruthenium complexes, Organic dyes | Generation of radical intermediates for C-C and C-heteroatom bond formation. researchgate.netacs.org | Access to novel reactivity, mild reaction conditions, use of light as a renewable energy source. rsc.orgrsc.org |
| Organocatalysis | Chiral Thioureas, Phosphoric Acids | Stereoselective glycosylations, activation of glycal donors. nih.govntu.edu.sg | Metal-free, mild conditions, high stereocontrol. ntu.edu.sg |
| Transition Metal Catalysis | Palladium, Gold, Nickel complexes | C-glycoside synthesis via cross-coupling reactions. ntu.edu.sgdntb.gov.uaresearchgate.net | Formation of stable C-C bonds, access to diverse carbohydrate analogs. nih.govdntb.gov.ua |
Expansion into Materials Science and Supramolecular Chemistry
The unique structural features of glycals and their derivatives make them attractive building blocks for the construction of novel materials and supramolecular assemblies. nih.gov The field is witnessing an expansion of the applications of this compound beyond traditional carbohydrate synthesis and into the realm of materials science.
Glycopolymers: Glycopolymers are synthetic polymers with pendant carbohydrate moieties. nih.govnih.gov These materials are of great interest for a variety of biomedical applications, including drug delivery, tissue engineering, and as coatings for medical devices, due to their biocompatibility and ability to engage in specific biological interactions. nih.govnih.govyoutube.com this compound can be functionalized and polymerized to create well-defined glycopolymers with tailored properties. researchgate.netacs.org
Supramolecular Assemblies: The principles of supramolecular chemistry, which involve the non-covalent association of molecules, can be applied to create complex and functional architectures from carbohydrate-based components. The ability of carbohydrates to participate in hydrogen bonding and other non-covalent interactions makes them ideal candidates for the construction of self-assembling systems. Derivatives of this compound can be designed to self-assemble into hydrogels, nanoparticles, and other ordered structures with potential applications in sensing, catalysis, and biomedicine. nih.gov
| Application Area | Description | Example Compound/System |
| Glycopolymers | Synthetic polymers with carbohydrate side chains for biomedical applications. nih.govnih.gov | Polymers derived from functionalized this compound. researchgate.netacs.org |
| Supramolecular Assemblies | Self-assembling systems based on non-covalent interactions of carbohydrate derivatives. | Hydrogels and nanoparticles formed from modified this compound. nih.gov |
| Drug Delivery | Use of glycopolymer-based carriers for targeted drug release. youtube.com | Polyglycolic acid (PGA) and its derivatives. youtube.com |
| Tissue Engineering | Scaffolds and matrices that support cell growth and tissue regeneration. youtube.com | Biocompatible glycopolymers. nih.gov |
Q & A
Basic Research Questions
Q. What is the structural configuration of 3,4,6-Tri-O-acetyl-L-glucal, and how does it influence reactivity in glycosylation reactions?
- Methodological Answer : The compound features a glucal core with acetyl groups at positions 3, 4, and 6, leaving the 1,2-unsaturated enol ether moiety reactive for glycosylation. The L-configuration distinguishes it from the more common D-glucal derivatives, potentially altering stereochemical outcomes in glycosidic bond formation. Structural characterization typically employs - and -NMR to confirm acetylation patterns and anomeric configuration .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₇ (analogous to D-galactal) | |
| Solubility | Organic solvents (DMF, DMSO, CH₂Cl₂) | |
| Storage Conditions | -20°C, desiccated, light-sensitive |
Q. How is this compound synthesized, and what are critical purification steps?
- Methodological Answer : Synthesis involves selective acetylation of L-glucal using acetic anhydride under controlled conditions (e.g., pyridine catalysis). A modified protocol from TOAcGli (3,4,6-tri-O-acetylglical) synthesis includes quenching with ice-water, extraction with dichloromethane, and silica gel chromatography to isolate the product. Purity (>95%) is confirmed via HPLC with ELSD detection .
Q. Which analytical techniques are optimal for quantifying residual acetic acid in synthesized this compound?
- Methodological Answer : UPLC-ELSD (Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection) is preferred due to its sensitivity for non-UV-absorbing compounds. A C18 column with isocratic elution (acetonitrile/water, 70:30) resolves acetylated derivatives from impurities. Calibration curves using standard acetic acid solutions ensure quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
